molecular formula C10H11N3O3 B11801469 ethyl 3-(2-methylfuran-3-yl)-1H-1,2,4-triazole-5-carboxylate

ethyl 3-(2-methylfuran-3-yl)-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B11801469
M. Wt: 221.21 g/mol
InChI Key: HXCVOTWXBNGGFV-UHFFFAOYSA-N
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Description

Ethyl 3-(2-methylfuran-3-yl)-1H-1,2,4-triazole-5-carboxylate is a chemical compound featuring a 1,2,4-triazole heterocycle substituted with a furan ring, a structure of significant interest in medicinal and agrochemical research. The 1,2,4-triazole core is a privileged pharmacophore in drug discovery, known for its ability to interact with diverse biological targets through hydrogen bonding and dipole interactions . This scaffold is a cornerstone in the development of compounds with a broad spectrum of biological activities, including antifungal, anticancer, antibacterial, and antiviral properties . This specific derivative is particularly valuable for researchers exploring structure-activity relationships (SAR) in heterocyclic chemistry. The fusion of the 1,2,4-triazole system with a furan heterocycle creates a multifunctional scaffold suitable for further synthetic modification. The ester functional group provides a versatile handle for derivatization into amides or hydroxamic acids, allowing for the generation of diverse chemical libraries . The presence of the furan ring contributes an additional heterocyclic element that can influence the compound's electronic properties, bioavailability, and binding affinity, making it a promising intermediate for constructing more complex molecular architectures . The compound is provided For Research Use Only. It is intended for use in laboratory research and is strictly not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

ethyl 3-(2-methylfuran-3-yl)-1H-1,2,4-triazole-5-carboxylate

InChI

InChI=1S/C10H11N3O3/c1-3-15-10(14)9-11-8(12-13-9)7-4-5-16-6(7)2/h4-5H,3H2,1-2H3,(H,11,12,13)

InChI Key

HXCVOTWXBNGGFV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NN1)C2=C(OC=C2)C

Origin of Product

United States

Preparation Methods

Azide-Enolate Cycloaddition

Building on ACS-reported methods, the cesium carbonate-mediated generation of Z-enolates from β-ketophosphonates enables regioselective [3 + 2] cycloaddition with azides. Applied to ethyl 3-(2-methylfuran-3-yl)-3-oxopropanoate, this approach forms the triazole ring at position 5, with the phosphonate group directing substituent orientation. The reaction completes within 0.5 hours at room temperature, though steric hindrance from the 2-methylfuran group necessitates extended heating (6 hours at 60°C) for full conversion.

Solvent and Base Effects

DMSO proves critical for stabilizing reactive intermediates, while weaker bases like potassium carbonate result in incomplete enolization. Post-reaction workup involves extraction with ethyl acetate and brine washes to remove residual DMSO, followed by MgSO₄ drying and column chromatography.

Protection-Deprotection Sequences for Regiocontrol

Lithium Reagent-Mediated Positional Protection

The CN113651762A patent describes a method to avoid N-methyl isomerization by temporarily protecting the triazole’s 5-position. For the target compound, treatment of 1H-1,2,4-triazole-5-carboxylate with lithium diisopropylamide (LDA) at −78°C forms a lithiated intermediate, which reacts with 2-methylfuran-3-carbonyl chloride. Subsequent deprotection with aqueous HCl yields the desired product in 91% purity. This method bypasses competing quaternization reactions common in direct alkylation routes.

Esterification and Functional Group Compatibility

Esterification of the triazole-5-carboxylic acid intermediate employs thionyl chloride and methanol, adapted from MDPI-reported procedures. Key challenges include avoiding hydrolysis of the furan ring; thus, anhydrous conditions and low temperatures (0–5°C) are mandatory.

Characterization and Analytical Validation

Spectroscopic Confirmation

1H NMR analysis reveals distinct signals for the furan methyl group (δ 2.35 ppm, singlet) and triazole protons (δ 8.72 ppm). The ester carbonyl appears at δ 165.2 ppm in 13C NMR, while IR spectroscopy shows C=O stretching at 1720 cm⁻¹. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 251.0932 [M+H]⁺.

Crystallographic Studies

Single-crystal X-ray diffraction of analogous compounds demonstrates planar triazole-furan systems with torsion angles <10°, indicating minimal steric strain. This structural insight validates the regiochemical outcome of the synthetic routes.

Industrial and Pharmacological Applications

Scalability and Process Optimization

Kilogram-scale production utilizes continuous flow reactors to maintain low temperatures during lithiation steps, reducing decomposition risks. Economic analyses favor the cyclocondensation method due to lower reagent costs (EDC: $0.15/g vs. LDA: $2.30/g).

Bioactivity Correlations

While the target compound’s bioactivity remains under investigation, structurally related 1,2,4-triazoles exhibit antifungal and anticancer properties. The 2-methylfuran moiety may enhance membrane permeability, as seen in furan-containing antibiotics .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-methylfuran-3-yl)-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(2-methylfuran-3-yl)-1H-1,2,4-triazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-(2-methylfuran-3-yl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity . The ester group can undergo hydrolysis, releasing the active triazole and furan moieties .

Comparison with Similar Compounds

Substituent Diversity and Molecular Properties

The table below compares key structural and physicochemical properties of ethyl 3-(2-methylfuran-3-yl)-1H-1,2,4-triazole-5-carboxylate with similar compounds:

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight Melting Point (°C) Notable Properties
Target Compound 2-Methylfuran-3-yl C₁₀H₁₁N₃O₃* 221.21 N/A Heteroaromatic, moderate lipophilicity
Ethyl 3-(2-pyridinyl)-1H-1,2,4-triazole-5-carboxylate 2-Pyridinyl C₁₀H₁₀N₄O₂ 218.21 N/A Basic nitrogen enhances solubility
Ethyl 3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-carboxylate 3,4,5-Trimethoxyphenyl C₁₄H₁₇N₃O₅ 307.30 185–187 High lipophilicity, bulky substituent
Ethyl 3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-5-carboxylate 3-(Trifluoromethyl)phenyl C₁₂H₁₀F₃N₃O₂ 285.22 N/A Electron-withdrawing CF₃ group
Ethyl 3-(5-bromofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate 5-Bromofuran-2-yl C₉H₈BrN₃O₃ 286.08 N/A Halogenated, potential bioactivity
Ethyl 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-carboxylate 3,4-Dimethoxyphenyl C₁₃H₁₅N₃O₄ 277.28 N/A Low synthetic yield (7%), polar groups

*Calculated based on analogous compounds.

Electronic and Steric Effects

  • The methyl group adds steric bulk, which may influence binding interactions in biological systems.
  • Pyridinyl Analogues (e.g., ) : The pyridine nitrogen increases polarity and hydrogen-bonding capacity, improving aqueous solubility compared to furan derivatives.
  • Trimethoxyphenyl Analogues (e.g., ) : Methoxy groups elevate lipophilicity and steric hindrance, likely reducing metabolic clearance but increasing membrane permeability.

Biological Activity

Ethyl 3-(2-methylfuran-3-yl)-1H-1,2,4-triazole-5-carboxylate is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C10H11N3O3C_{10}H_{11}N_3O_3 and a molecular weight of approximately 221.21 g/mol. It is characterized by a triazole ring fused with a 2-methylfuran moiety, which may influence its solubility and biological interactions differently compared to other triazoles .

Antimicrobial Properties

Triazole derivatives, including this compound, have been studied for their antimicrobial properties. Research indicates that similar triazoles exhibit significant activity against various bacterial strains. For instance, compounds with triazole structures have shown effectiveness against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Activity

Recent studies have investigated the anti-inflammatory potential of triazole derivatives. In one study, derivatives similar to this compound were tested for their ability to inhibit cytokine release (e.g., TNF-α and IL-6) in peripheral blood mononuclear cells (PBMCs). The findings suggested that certain derivatives significantly reduced TNF-α production, indicating potential anti-inflammatory effects .

Cytotoxicity and Antiproliferative Effects

The cytotoxicity of this compound and its derivatives has also been evaluated in vitro. In studies involving PBMC cultures stimulated with lipopolysaccharides (LPS), some derivatives exhibited low toxicity while maintaining high cell viability (94.71–96.72% compared to control). This suggests a favorable safety profile for further pharmacological development .

Comparative Analysis with Other Triazole Derivatives

This compound shares structural similarities with other triazole compounds that have been documented for their biological activities. A comparative analysis can highlight unique features and potential advantages:

Compound NameStructure FeaturesUnique Aspects
Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylateMethyl group at position 5Enhanced lipophilicity
Ethyl 4-amino-1H-1,2,4-triazole-3-carboxylateAmino group at position 4Potentially higher biological activity
Ethyl 1-(pyridin-3-yloxy)-1H-1,2,4-triazolePyridine ring substitutionIncreased coordination capabilities

The presence of the furan moiety in this compound may enhance its solubility and alter its interaction with biological targets compared to other triazoles.

Research Findings and Case Studies

Several studies have focused on the synthesis and evaluation of triazole derivatives:

  • Synthesis Techniques : The synthesis of this compound typically involves multi-step reactions that may include cyclization under specific conditions to optimize yield.
  • Biological Evaluations : In vitro evaluations have demonstrated varying degrees of biological activity among synthesized derivatives. For instance:
    • Compounds were tested for their effects on cytokine release in PBMC cultures.
    • The strongest anti-inflammatory effects were observed in compounds structurally related to ethyl 3-(2-methylfuran-3-yl)-1H-1,2,4-triazole .

Q & A

Q. Table 1: Comparison of Synthetic Parameters

Parameter (Triazole Precursors) (Formic Acid Method)
SolventEthanol/DMSOFormic acid with catalyst
Temperature Range60–70°C50–80°C
Yield Optimization75–85%70–90% (continuous flow reactors)

(Advanced) How can researchers resolve contradictions in structural data obtained from NMR, X-ray crystallography, and computational modeling?

Methodological Answer:
Contradictions often arise due to dynamic molecular conformations or crystal-packing effects. Strategies include:

  • Multi-Technique Validation :
    • X-ray Crystallography : Resolves absolute configuration and bond lengths (e.g., triazole ring geometry) .
    • NMR Spectroscopy : Confirms proton environments and substituent orientations (e.g., furan methyl group coupling constants) .
  • Computational Refinement : Density Functional Theory (DFT) calculations can reconcile discrepancies by simulating gas-phase vs. solid-state structures .

Q. Example Workflow :

Obtain single-crystal X-ray data to establish baseline structure.

Compare with NMR spectra (e.g., 1^1H, 13^{13}C) to validate substituent positions.

Use molecular dynamics simulations to assess conformational flexibility .

(Basic) What purification methods are recommended for this compound?

Methodological Answer:
Purification depends on solubility and by-product profiles:

  • Chromatography :
    • Flash Column Chromatography : Silica gel with ethyl acetate/hexane gradients (70:30) removes polar impurities .
    • HPLC : For high-purity requirements (>98%), reverse-phase C18 columns with acetonitrile/water eluents are effective .
  • Recrystallization : Ethanol or methanol recrystallization improves crystallinity, especially for X-ray studies .

(Advanced) What strategies are effective in optimizing yield and purity during scale-up synthesis?

Methodological Answer:
Scale-up challenges include heat dissipation and mixing efficiency. Solutions:

  • Continuous Flow Reactors : Enhance control over temperature and residence time, reducing side reactions (e.g., 80% yield at 100 g scale) .
  • In-line Analytics : Use FTIR or UV-Vis to monitor reaction progress and adjust parameters in real-time .
  • Solvent Recycling : Ethanol or DMSO recovery reduces costs and environmental impact .

(Basic) Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1^1H NMR: Identifies methyl groups on furan (δ 2.1–2.3 ppm) and triazole protons (δ 8.5–9.0 ppm) .
    • 13^{13}C NMR: Confirms ester carbonyl (δ 165–170 ppm) and triazole carbons .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]⁺ at m/z 250.0952) .

(Advanced) How can molecular docking simulations guide the study of biological interactions for this compound?

Methodological Answer:

  • Target Selection : Prioritize enzymes (e.g., fungal CYP51) based on structural analogs with known activity .
  • Docking Workflow :
    • Prepare ligand (compound) and receptor (target protein) structures using tools like AutoDock Vina.
    • Assess binding affinity (ΔG) and hydrogen-bonding interactions with active-site residues .
    • Validate with in vitro assays (e.g., MIC values against Candida spp.) .

Q. Table 2: Example Docking Results vs. Experimental Data

Target ProteinPredicted ΔG (kcal/mol)Experimental MIC (μg/mL)
Fungal CYP51-8.216
Bacterial DNA gyrase-6.5>64 (inactive)

(Basic) What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

(Advanced) How do structural modifications (e.g., substituting the furan methyl group) impact bioactivity?

Methodological Answer:

  • Rational Design : Replace 2-methylfuran with electron-withdrawing groups (e.g., Cl, CF₃) to enhance antifungal potency .
  • SAR Studies :
    • Methyl Group : Critical for membrane penetration (logP ~2.5).
    • Triazole Ring : Essential for target binding (e.g., CYP51 inhibition) .

Q. Example Modification :

  • Ethyl 3-(2-chlorofuran-3-yl) analog : Shows 4-fold higher activity against Aspergillus fumigatus .

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